![molecular formula C7H10BNO2 B15299471 [2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
[2-(Pyridin-4-yl)ethyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Pyridin-4-yl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethyl linker. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation. For example, 4-bromopyridine can be treated with a metalating agent like n-butyllithium, followed by reaction with a boron source such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for [2-(Pyridin-4-yl)ethyl]boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [2-(Pyridin-4-yl)ethyl]boronic acid.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under catalytic conditions.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
HIV-1 Protease Inhibitors: Used in the preparation of inhibitors for HIV-1 protease, which is a target for antiretroviral drugs.
Cancer Therapeutics:
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of [2-(Pyridin-4-yl)ethyl]boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
相似化合物的比较
4-Pyridinylboronic Acid: Similar structure but without the ethyl linker.
2-Pyridinylboronic Acid: Boronic acid attached at the 2-position of the pyridine ring.
4-Pyridineboronic Acid Pinacol Ester: A protected form of 4-pyridinylboronic acid.
Uniqueness:
[2-(Pyridin-4-yl)ethyl]boronic acid: offers unique reactivity due to the ethyl linker, which can influence the electronic properties and steric interactions in cross-coupling reactions. This can lead to different selectivities and efficiencies compared to its analogs.
属性
分子式 |
C7H10BNO2 |
|---|---|
分子量 |
150.97 g/mol |
IUPAC 名称 |
2-pyridin-4-ylethylboronic acid |
InChI |
InChI=1S/C7H10BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h2-3,5-6,10-11H,1,4H2 |
InChI 键 |
DDPDXECXPGWTEH-UHFFFAOYSA-N |
规范 SMILES |
B(CCC1=CC=NC=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


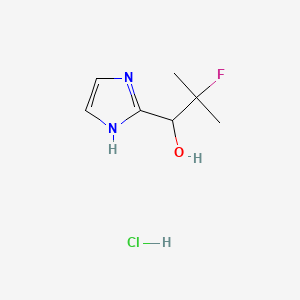
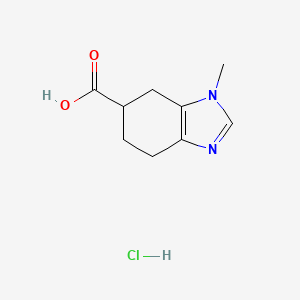
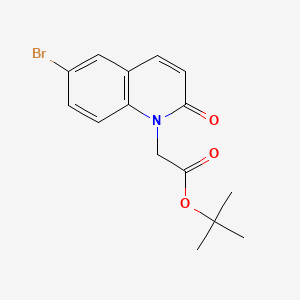
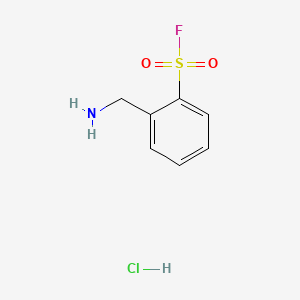
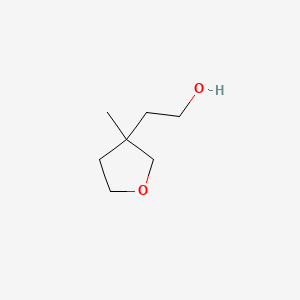

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
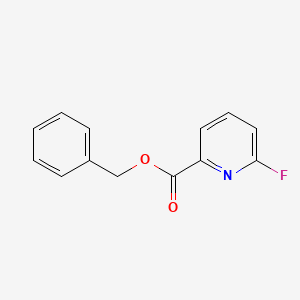
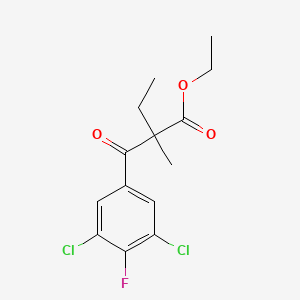
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
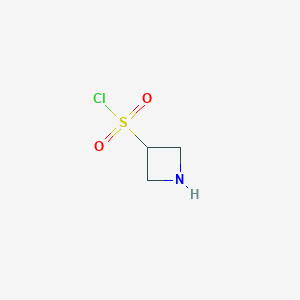
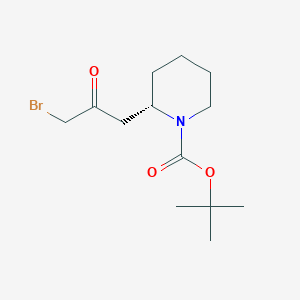
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
